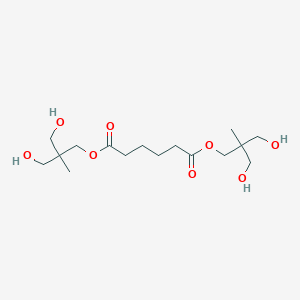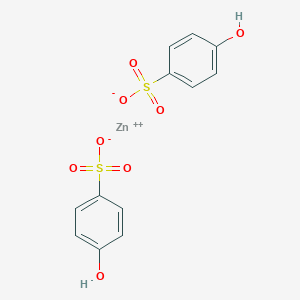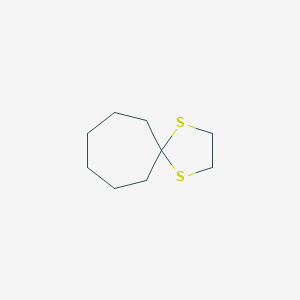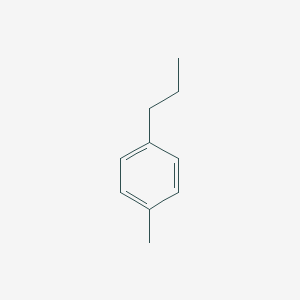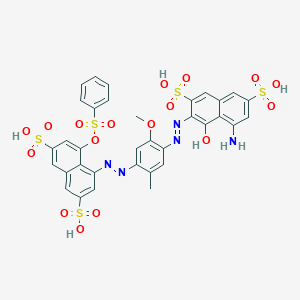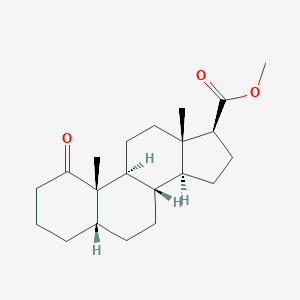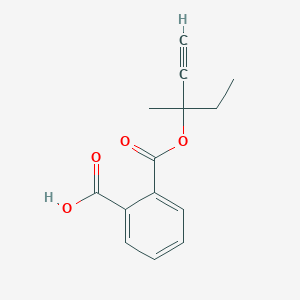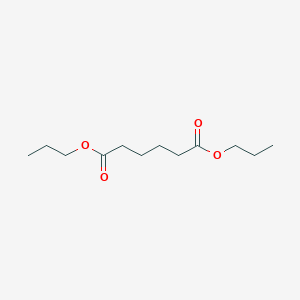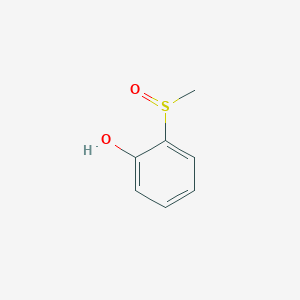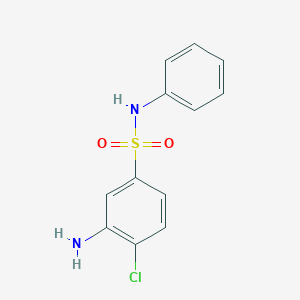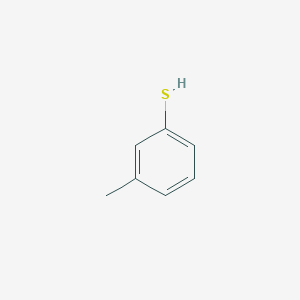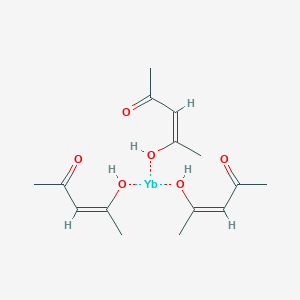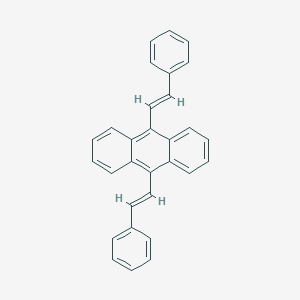
9,10-Distyrylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Distyrylanthracene (DSA) is a polycyclic aromatic hydrocarbon that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. DSA is a fluorescent organic compound that emits blue light when excited by ultraviolet radiation. It has been widely used as a fluorescent probe in various biological and chemical applications, including sensing, imaging, and detection.
作用機序
9,10-Distyrylanthracene works by emitting blue light when excited by ultraviolet radiation. The emission of light is due to the presence of conjugated double bonds in the molecule. When excited, the electrons in the conjugated system are promoted to higher energy levels, and when they return to their ground state, they emit light.
生化学的および生理学的効果
9,10-Distyrylanthracene has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. It has been used as a fluorescent probe in various biological and chemical applications without any adverse effects.
実験室実験の利点と制限
The advantages of using 9,10-Distyrylanthracene in lab experiments include its high fluorescence quantum yield, good photostability, and low toxicity. It is also relatively easy to synthesize and can be used in a variety of applications. However, 9,10-Distyrylanthracene has some limitations, including its sensitivity to environmental factors, such as pH and temperature. It also has a relatively short fluorescence lifetime, which limits its use in some applications.
将来の方向性
There are several future directions for 9,10-Distyrylanthracene research. One potential area of research is the development of new synthesis methods for 9,10-Distyrylanthracene that are more efficient and cost-effective. Another area of research is the development of new applications for 9,10-Distyrylanthracene, such as in the detection of other biomolecules or in the development of new imaging techniques. Additionally, there is potential for 9,10-Distyrylanthracene to be used in the development of new materials, such as organic light-emitting diodes.
合成法
9,10-Distyrylanthracene can be synthesized through a variety of methods, including the Suzuki coupling reaction, the Heck coupling reaction, and the McMurry coupling reaction. The Suzuki coupling reaction is the most commonly used method for synthesizing 9,10-Distyrylanthracene. In this method, two arylboronic acids are coupled with an anthracene derivative in the presence of a palladium catalyst to form 9,10-Distyrylanthracene.
科学的研究の応用
9,10-Distyrylanthracene has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe in various biological and chemical applications, including sensing, imaging, and detection. 9,10-Distyrylanthracene has been used to detect DNA, RNA, and proteins in biological samples. It has also been used to detect metal ions, such as copper and mercury, in environmental samples.
特性
IUPAC Name |
9,10-bis[(E)-2-phenylethenyl]anthracene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22/c1-3-11-23(12-4-1)19-21-29-25-15-7-9-17-27(25)30(28-18-10-8-16-26(28)29)22-20-24-13-5-2-6-14-24/h1-22H/b21-19+,22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOLNSMRZSCCFZ-FLFKKZLDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C3C(=C(C4=CC=CC=C24)/C=C/C5=CC=CC=C5)C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Distyrylanthracene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B86870.png)
